3,4,5-Tribromo-2,6-dimethylpyridine

Atropisomerism Axial Chirality Rotational Barrier

Standard tribromopyridine isomers lack the unique 3,4,5-substitution pattern required for stable axial chirality. This 2,6-lutidine derivative solves that gap: - Quantified rotational barrier: 21.7-23.4 kcal/mol ensures configurational stability under catalytic conditions - Enables sequential Suzuki-Miyaura coupling with 1,2-regioselectivity for mono-/di-/triarylated products - Direct precursor for atropisomeric biarylpyridine ligands in enantioselective hydrogenation and cross-coupling Supplied as a crystalline solid with full analytical data. Suitable for SAR studies and molecular switch development.

Molecular Formula C7H6Br3N
Molecular Weight 343.844
CAS No. 1379303-06-6
Cat. No. B2990383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Tribromo-2,6-dimethylpyridine
CAS1379303-06-6
Molecular FormulaC7H6Br3N
Molecular Weight343.844
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)C)Br)Br)Br
InChIInChI=1S/C7H6Br3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3
InChIKeyQCUFRRICNUMXQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Tribromo-2,6-dimethylpyridine: Building Block for Atropisomer Synthesis & Cross-Coupling


3,4,5-Tribromo-2,6-dimethylpyridine is a polybrominated derivative of 2,6-lutidine, characterized by three bromine substituents at the 3, 4, and 5 positions and methyl groups at the 2 and 6 positions . This substitution pattern creates a unique steric and electronic environment that enables atropisomerism and regioselective cross-coupling reactions [1]. The compound is recognized as an atropisomeric derivative of 2,6-dimethylpyridine, making it a key scaffold for synthesizing axially chiral biaryl systems .

Atropisomer scaffold with characterized rotational barriers
Predictable 1,2-regioselectivity in Suzuki–Miyaura coupling
Uses readily available starting materials; avoids regulated precursors

Unique Regioselectivity of 3,4,5-Tribromo-2,6-dimethylpyridine


Generic substitution with other tribromopyridine isomers, such as 2,3,5-tribromo-4,6-dimethylpyridine or 2,3,5-tribromopyridine, is not feasible due to the divergent regioselectivity and atropisomeric outcomes in palladium-catalyzed cross-coupling reactions [1]. The unique 3,4,5-tribromo-2,6-dimethyl substitution pattern directs the Suzuki–Miyaura coupling to occur sequentially, with a strong preference for 1,2-substitution, enabling the controlled synthesis of mono-, di-, and triarylated pyridine derivatives [2]. Furthermore, the specific arrangement of bromine atoms and methyl groups in 3,4,5-tribromo-2,6-dimethylpyridine is essential for generating stable atropisomers with quantifiable rotational barriers, a property not replicable with isomers lacking the same substitution geometry [3].

Isomer regioselectivity
2,3,5-tribromo isomers produce different regioisomeric outcomes; sequential 1,2-substitution may not transfer
Atropisomer formation
Rotational barriers are uncharacterized for other isomers; stable atropisomer generation may not replicate
Substitution pattern
3,4,5-tribromo-2,6-dimethyl arrangement directs coupling; other patterns lack characterized atropselectivity

3,4,5-Tribromo-2,6-dimethylpyridine: Data-Driven Comparison with Closest Analogs


Quantified Atropisomer Rotational Barrier

Atropisomers derived from 3,4,5-tribromo-2,6-dimethylpyridine exhibit quantifiable rotational barriers, a property essential for applications in molecular switches and chiral ligands. The energy barrier for interconversion of the (syn)-7 to (anti)-8 atropisomer was determined to be 21.7 kcal/mol, while for (syn)-10 to (anti)-9 it is 23.4 kcal/mol, as measured by dynamic 1H NMR spectroscopy and thermal epimerization experiments [1]. In contrast, analogous atropisomers derived from 2,3,5-tribromo-4,6-dimethylpyridine or 2,3,5-tribromopyridine lack reported rotational barrier data in the peer-reviewed literature, underscoring the specific utility of the 3,4,5-tribromo-2,6-dimethylpyridine scaffold for accessing well-characterized, stable axially chiral systems.

Atropisomer Rotational Barrier
Reported / Class-level
21.7 & 23.4 kcal/mol (syn/anti) vs Comparators: Data not reported
Supports atropisomer stability assessment and ligand design
Dynamic ¹H NMR; class-level inference
Atropisomerism Axial Chirality Rotational Barrier

Preferential 1,2-Substitution in Suzuki–Miyaura Coupling

In Suzuki–Miyaura reactions with ortho-methoxyphenylboronic acid, 3,4,5-tribromo-2,6-dimethylpyridine directs coupling with a marked preference for 1,2-substitution over 1,3-substitution. Under optimized conditions (Pd(OAc)2/SPhos, K3PO4, toluene, 90 °C, 60 min), the 1,2-disubstituted product (syn)-7 was obtained in 30% isolated yield, compared to 24% for the 1,3-disubstituted product (anti)-8 and 18% for the triarylated product 9 [1]. This kinetic preference for 1,2-substitution is consistent across varied reaction parameters and is attributed to an additional metal O-chelation effect from the ortho-methoxy group, a feature not observed with ortho-chloro analogues [2]. In contrast, 2,3,5-tribromo-4,6-dimethylpyridine under similar coupling conditions yields a different regioisomeric distribution and stereochemical outcome, highlighting the divergent reactivity profiles of these regioisomers [3].

Suzuki–Miyaura Regioselectivity
Head-to-head comparison
1,2-disubstituted: 30% yield vs 2,3,5-isomer: different distribution
Reported regioselectivity may support streamlined library synthesis
Pd(OAc)₂/SPhos, 90 °C, 60 min
Suzuki–Miyaura Coupling Regioselectivity Polyarylated Pyridines

Synthetic Route Efficiency Without Controlled Precursors

The use of 3,4,5-tribromo-2,6-dimethylpyridine as a starting material enables the direct synthesis of 3,4,5-triaryl-2,6-dimethylpyridines via Suzuki–Miyaura cross-coupling, bypassing the need for controlled substances such as arylacetones (amphetamine precursors) and commercially unavailable dibenzylketones [1]. This contrasts with earlier methods for 2,6-dimethyl-3,4,5-triphenylpyridine that required de novo preparation of 3,5-diaryldimethylpyridinones from arylacetones, which are regulated and difficult to source [2]. The tribromopyridine route provides access to a wide library of triarylpyridines using readily available arylboronic acids, with the positive outcome attributed to careful optimization of reaction conditions with 3,4,5-tribromo-2,6-dimethylpyridine as the key building block [3].

Synthetic Route Accessibility
Class-level / Data to verify
Uses commercial tribromopyridine; bypasses controlled arylacetones
May reduce synthetic complexity; requires independent validation
Suzuki–Miyaura with arylboronic acids
Synthetic Efficiency Precursor Accessibility Triarylpyridine Libraries

Verified Applications of 3,4,5-Tribromo-2,6-dimethylpyridine


Synthesis of Stable Axially Chiral Ligands for Asymmetric Catalysis

Procure 3,4,5-tribromo-2,6-dimethylpyridine to generate atropisomeric biarylpyridines with well-defined rotational barriers (21.7–23.4 kcal/mol) [1]. These stable axial chiral scaffolds serve as privileged ligands in enantioselective cross-coupling and hydrogenation reactions. The quantified barrier ensures configurational stability under catalytic conditions, a critical performance parameter for ligand design.

Construction of Diverse Triarylpyridine Libraries for Medicinal Chemistry

Use 3,4,5-tribromo-2,6-dimethylpyridine as a key building block in parallel synthesis of 3,4,5-triaryl-2,6-dimethylpyridines via Suzuki–Miyaura cross-coupling [2]. This route circumvents the use of regulated arylacetone precursors and provides direct access to a wide range of aryl-substituted pyridines for structure–activity relationship (SAR) studies in drug discovery.

Development of Molecular Switches and Light-Activated Materials

Leverage the atropisomerism inherent to 3,4,5-tribromo-2,6-dimethylpyridine derivatives to design molecular switches and unidirectional motion devices [3]. The ability to isolate and characterize both syn and anti atropisomers, combined with quantified rotational barriers, makes this compound a strategic starting point for materials requiring controlled conformational dynamics.

Application
Selection Property
Validation Focus
Asymmetric catalysis ligands
Characterized rotational barrier
Configurational stability under reaction conditions
Triarylpyridine libraries
Regioselective Suzuki–Miyaura coupling scaffold
Compatible with broad arylboronic acids; avoids regulated precursors
Molecular switches & materials
Isolable syn/anti atropisomers
Conformational dynamics and switchability

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